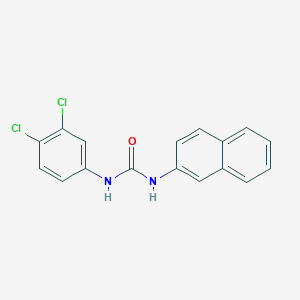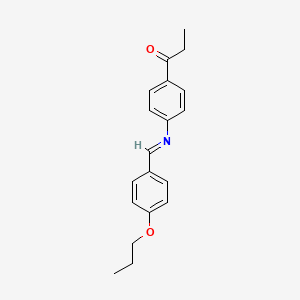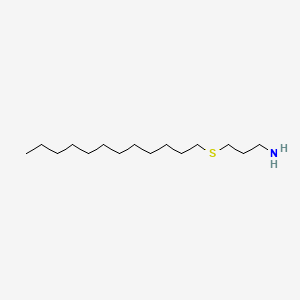
Sodium naphthalene-1,3,6-trisulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium naphthalene-1,3,6-trisulfonate is an organic compound with the molecular formula C10H5Na3O9S3. It is a trisodium salt of naphthalene-1,3,6-trisulfonic acid. This compound is known for its excellent solubility in water and its stability under various conditions. It is commonly used in the dye and pigment industry as a dye intermediate and stabilizer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium naphthalene-1,3,6-trisulfonate typically involves the sulfonation of naphthalene using fuming sulfuric acid to produce naphthalene-1,3,6-trisulfonic acid. This intermediate is then neutralized with sodium hydroxide to form the trisodium salt .
Industrial Production Methods:
Sulfonation: Naphthalene is reacted with fuming sulfuric acid to introduce sulfonic acid groups at the 1, 3, and 6 positions.
Neutralization: The resulting naphthalene-1,3,6-trisulfonic acid is neutralized with sodium hydroxide to produce this compound.
Purification: The product is then purified through filtration, washing, and drying processes to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium naphthalene-1,3,6-trisulfonate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonated derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions where the sulfonic acid groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonated quinones, while reduction can yield sulfonated naphthalenes .
Applications De Recherche Scientifique
Sodium naphthalene-1,3,6-trisulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and stabilizer in the synthesis of various dyes and pigments.
Biology: Employed in biochemical assays and as a stabilizer for certain biological compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the textile industry for dyeing and printing processes, as well as in the production of specialty chemicals
Mécanisme D'action
The mechanism of action of sodium naphthalene-1,3,6-trisulfonate primarily involves its ability to stabilize other compounds. The sulfonic acid groups provide strong ionic interactions with various substrates, enhancing their solubility and stability. This compound can interact with molecular targets through ionic and hydrogen bonding, affecting the pathways involved in the stabilization of dyes, pigments, and other chemicals .
Comparaison Avec Des Composés Similaires
- Sodium naphthalene-2,6-disulfonate
- Sodium naphthalene-1,5-disulfonate
- Sodium naphthalene-1,3,6,8-tetrasulfonate
Comparison: Sodium naphthalene-1,3,6-trisulfonate is unique due to the specific positioning of its sulfonic acid groups, which provides distinct solubility and stability properties compared to its analogs. For instance, sodium naphthalene-2,6-disulfonate has only two sulfonic acid groups, resulting in different solubility and reactivity characteristics .
Propriétés
Formule moléculaire |
C10H8Na3O9S3 |
|---|---|
Poids moléculaire |
437.3 g/mol |
InChI |
InChI=1S/C10H8O9S3.3Na/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;; |
Clé InChI |
NGWYLXQWBJHCSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11966584.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966594.png)
![5-(2-Methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966599.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11966605.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966610.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11966636.png)
![2-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11966651.png)
![9-(4-ethylphenyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11966652.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11966656.png)
![2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B11966657.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11966672.png)
